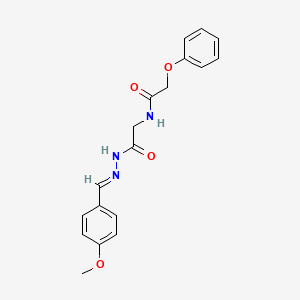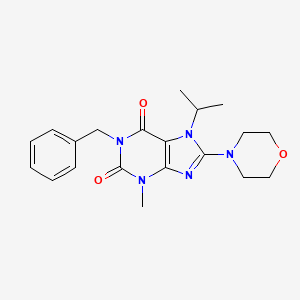
(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazone linkage, a phenoxyacetamide moiety, and a methoxybenzylidene group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds, such as semicarbazones and oxadiazoles, have been known to exhibit biological activity against many common species of bacteria .
Mode of Action
The mode of action of this compound involves a reaction between 4-methoxybenzaldehyde and semicarbazide . The reaction pathways consist of several elementary steps comprising intermediate and transition states . The cyclization of (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide was found via two routes .
Biochemical Pathways
Compounds containing the 1,3,4-oxadiazole ring system have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic activities . They interfere with insect’s chitin biosynthesis, suggesting an impact on biochemical pathways related to these processes .
Result of Action
Semicarbazones, which are similar compounds, are known to exhibit a wide spectrum of anti-fungal and anti-bacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by the reaction with 2-phenoxyacetyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the condensation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenoxyacetamide compounds.
Scientific Research Applications
(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
- (E)-N-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
- (E)-N-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
Uniqueness
(E)-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is unique due to the presence of the methoxy group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-9-7-14(8-10-15)11-20-21-17(22)12-19-18(23)13-25-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,19,23)(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPNTYUMYEJFQ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2458329.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2458331.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2458332.png)
![3-[4-(2-Methylmorpholin-4-yl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2458333.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2458335.png)
![2-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B2458337.png)

![4-{2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2458339.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2458340.png)

![1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2458346.png)

![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2458349.png)
![3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2458352.png)
